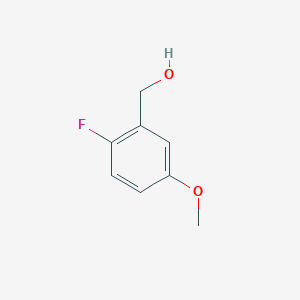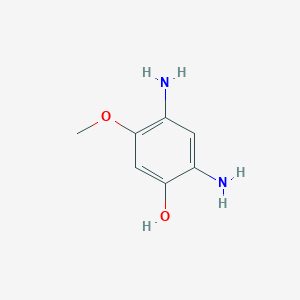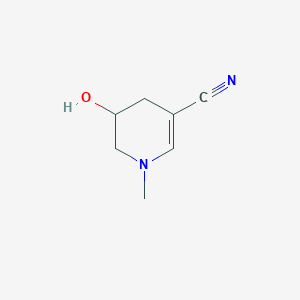
NBI 27914
Vue d'ensemble
Description
Le chlorhydrate de NBI 27914 est un antagoniste sélectif non peptidique du récepteur du facteur de libération de la corticotropine 1. Ce composé est connu pour sa forte affinité et sa spécificité envers le récepteur du facteur de libération de la corticotropine 1, avec une valeur de constante de dissociation de 1,7 nanomolaire . Il n'a aucune activité sur les récepteurs du facteur de libération de la corticotropine 2 . Le chlorhydrate de this compound est principalement utilisé dans la recherche scientifique pour étudier le rôle des récepteurs du facteur de libération de la corticotropine 1 dans divers processus physiologiques et pathologiques.
Applications De Recherche Scientifique
NBI 27914 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationship of corticotropin-releasing factor 1 receptor antagonists.
Biology: Investigates the role of corticotropin-releasing factor 1 receptors in stress response and other physiological processes.
Medicine: Explores potential therapeutic applications in conditions like anxiety, depression, and irritable bowel syndrome.
Industry: Utilized in the development of new drugs targeting corticotropin-releasing factor 1 receptors.
Mécanisme D'action
Target of Action
NBI 27914, also known as 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine, is a potent and selective antagonist of Corticotropin-Releasing Factor Receptor 1 (CRFR1) . CRFR1 is a member of the G protein-coupled receptor superfamily .
Mode of Action
This compound binds to the CRFR1 receptor with high affinity . As an antagonist, it inhibits the action of corticotropin-releasing factor (CRF), a hormone that plays a crucial role in the body’s response to stress . By blocking the CRFR1 receptor, this compound prevents CRF from exerting its effects, thereby modulating the body’s stress response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-adrenal (HPA) axis, which is the body’s central stress response system . Under stress, CRF is released, which triggers the release of adrenocorticotropic hormone (ACTH) and subsequently cortisol, a hormone that helps the body respond to stress . By blocking the CRFR1 receptor, this compound disrupts this pathway, potentially reducing the physiological effects of stress .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
By antagonizing the CRFR1 receptor, this compound can modulate the body’s stress response . This could have potential therapeutic implications for conditions related to stress, such as anxiety and depression.
Analyse Biochimique
Biochemical Properties
NBI 27914 plays a significant role in biochemical reactions by interacting with the CRFR1 . The nature of these interactions is primarily antagonistic, meaning that this compound binds to the CRFR1 and inhibits its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with the CRFR1 . By inhibiting CRFR1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the CRFR1 . This binding leads to the inhibition of CRFR1, which can result in changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de NBI 27914 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :
Formation du cycle pyrimidinique : Cela implique la réaction d'amines appropriées avec un dérivé de pyrimidine chloré.
Réactions de substitution : L'introduction de divers substituants sur le cycle pyrimidinique est réalisée par des réactions de substitution nucléophile.
Formation de chlorhydrate : L'étape finale implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle du chlorhydrate de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec un contrôle strict des conditions réactionnelles et des étapes de purification afin de garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de NBI 27914 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle pyrimidinique.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier lors de la synthèse du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de this compound, qui sont utilisés pour étudier la relation structure-activité et améliorer les propriétés pharmacologiques du composé.
Applications de la recherche scientifique
Le chlorhydrate de this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier la relation structure-activité des antagonistes du récepteur du facteur de libération de la corticotropine 1.
Biologie : Étudie le rôle des récepteurs du facteur de libération de la corticotropine 1 dans la réponse au stress et d'autres processus physiologiques.
Médecine : Explore les applications thérapeutiques potentielles dans des affections comme l'anxiété, la dépression et le syndrome du côlon irritable.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du facteur de libération de la corticotropine 1.
Mécanisme d'action
Le chlorhydrate de this compound exerce ses effets en se liant sélectivement et en antagonisant le récepteur du facteur de libération de la corticotropine 1. Ce récepteur fait partie de la superfamille des récepteurs couplés aux protéines G et est impliqué dans la réponse au stress. En bloquant le récepteur, le chlorhydrate de this compound inhibe l'action du facteur de libération de la corticotropine, modulant ainsi la réponse au stress et les processus physiologiques associés .
Comparaison Avec Des Composés Similaires
Composés similaires
Antalarmin : Un autre antagoniste sélectif du récepteur du facteur de libération de la corticotropine 1.
CP-154,526 : Un antagoniste non peptidique du récepteur du facteur de libération de la corticotropine 1.
R121919 : Un antagoniste sélectif du récepteur du facteur de libération de la corticotropine 1 avec des propriétés similaires.
Unicité
Le chlorhydrate de NBI 27914 est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur du facteur de libération de la corticotropine 1. Sa capacité à bloquer les crises comportementales in vivo le distingue des autres composés similaires .
Propriétés
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NBI 27914?
A1: this compound selectively antagonizes the CRF1 receptor, a G protein-coupled receptor. []
Q2: How does this compound interact with the CRF1 receptor?
A2: this compound binds to the CRF1 receptor at sites distinct from the peptide binding sites, resulting in allosteric inhibition. [] This binding prevents the activation of CRF1 by endogenous ligands like corticotropin-releasing hormone (CRH). [, , ]
Q3: What downstream effects occur upon CRF1 receptor antagonism by this compound?
A3: Antagonism of CRF1 receptors by this compound can:
- Inhibit stress-induced corticosterone release [, , , ]
- Attenuate anxiety-like behaviors in animal models [, , , ]
- Reduce pain-related neuronal sensitization in the amygdala [, ]
- Modulate gastric emptying and gastrointestinal motility [, , ]
- Reverse stress-induced suppression of the mesolimbic dopaminergic system []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research does not explicitly state the molecular formula and weight, these can be determined from the chemical name and structure.
Q5: Is there spectroscopic data available for this compound?
A5: The provided research abstracts do not contain spectroscopic data.
Q6: Does this compound possess any catalytic properties?
A6: this compound is a receptor antagonist and does not exhibit catalytic properties.
Q7: Have computational methods been applied to study this compound?
A7: The provided research abstracts do not mention the use of computational chemistry or modeling for this compound.
Q8: How do structural modifications of this compound impact its activity?
A8: While specific SAR studies for this compound are not detailed in the provided abstracts, research has identified key residues crucial for its binding to the CRF1 receptor, particularly His199 and Met276 within the transmembrane domains. []
Q9: What in vitro models have been used to study this compound?
A9: In vitro studies utilizing cell lines transfected with CRF receptors have demonstrated the antagonist activity of this compound. [, ] Additionally, primary cell cultures of rat pituitary cells were used to demonstrate the suppression of CRF-induced ACTH release by this compound. []
Q10: What in vivo models have been employed to investigate this compound's effects?
A10: Various animal models, predominantly rodent models, have been utilized to investigate the effects of this compound. These include:
- Stress Models: Restraint stress in mice and rats to assess anxiolytic effects and impacts on the HPA axis. [, , , , ]
- Pain Models: Arthritis pain models in rats to investigate pain-related sensitization and modulation of neuronal activity in the amygdala. [, , ]
- Gastrointestinal Models: Studies examining gastric emptying and colonic transit in mice and rats to elucidate the role of CRF receptors in gut motility. [, , ]
- Ethanol Consumption Models: Binge-like ethanol consumption models in mice to understand the role of CRF signaling in alcohol intake. []
Q11: What are the potential cross-disciplinary applications and synergies of this compound research?
A11: Given its role in modulating the CRF1 receptor, this compound research has implications for various fields:
- Neuroscience: Understanding the role of CRF signaling in stress, anxiety, and pain. [, , , ]
- Gastroenterology: Elucidating the mechanisms of stress-related gastrointestinal disorders and developing potential therapeutic interventions. [, , ]
- Endocrinology: Investigating the interplay between the HPA axis, stress, and metabolic functions. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)


